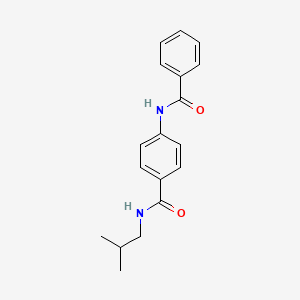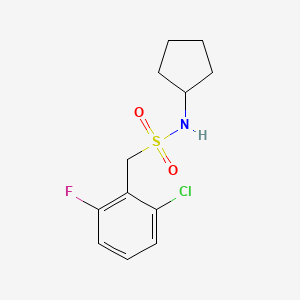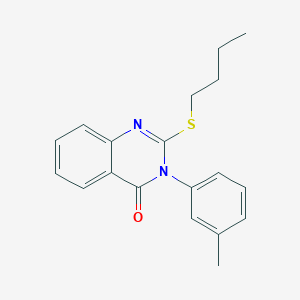![molecular formula C15H7BrF3NO2S B4612233 3-[2-(5-bromo-2-thienyl)-2-oxoethylidene]-7-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4612233.png)
3-[2-(5-bromo-2-thienyl)-2-oxoethylidene]-7-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one
Descripción general
Descripción
3-[2-(5-bromo-2-thienyl)-2-oxoethylidene]-7-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C15H7BrF3NO2S and its molecular weight is 402.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 400.93330 g/mol and the complexity rating of the compound is 551. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biologically Potent Diorganosilicon(IV) Complexes
Compounds similar to 3-[2-(5-bromo-2-thienyl)-2-oxoethylidene]-7-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one have been used in synthesizing biologically potent diorganosilicon(IV) complexes. These complexes, derived from indole-2,3-dione derivatives, have demonstrated significant pharmacodynamic significance. They have been studied for their antimicrobial activity and toxicity in male albino rats, showing potential as eco-friendly fungicides and bactericides (Singh & Nagpal, 2005).
Electrochemical Studies in Organic Synthesis
The compound's derivatives have been utilized in electrochemical studies. For example, thienyl-substituted fused bis-germatranes, closely related to this compound, have been synthesized and analyzed using square-wave pulse voltammetry. These studies contribute to understanding the electronic structure and reaction mechanisms of similar compounds (Romanovs et al., 2018).
Crystal Structure and Hydrogen Bonding
Research into the crystal structure and hydrogen bonding of derivatives of this compound has been conducted. Studies involving single-crystal X-ray diffraction have provided insights into the molecular structure and interactions of related compounds, offering valuable information for the development of new materials and drugs (Mphahlele, 2018).
Novel Synthetic Routes
Innovative synthetic routes involving derivatives of this compound have been developed. These methods allow for the efficient preparation of various heteroaryl-substituted thienoindoles, expanding the toolkit available for organic and medicinal chemists in drug development and material science (Irgashev et al., 2018).
Solid-State Characterization
The solid-state characterization of methylidene oxindoles, closely related to the compound , has been extensively researched. This involves analyzing and comparing interactions in crystal structures, which is essential for understanding the formation of these structures and their potential applications (Tizzard et al., 2013).
Propiedades
IUPAC Name |
(3Z)-3-[2-(5-bromothiophen-2-yl)-2-oxoethylidene]-7-(trifluoromethyl)-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7BrF3NO2S/c16-12-5-4-11(23-12)10(21)6-8-7-2-1-3-9(15(17,18)19)13(7)20-14(8)22/h1-6H,(H,20,22)/b8-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVBTXXDGFHKJA-VURMDHGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)NC(=O)C2=CC(=O)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC\2=C(C(=C1)C(F)(F)F)NC(=O)/C2=C\C(=O)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7BrF3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[[4-[(4-Ethoxyphenyl)methyl]piperazin-1-yl]methyl]-4-methoxyphenol;oxalic acid](/img/structure/B4612172.png)
![isopropyl 4-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B4612178.png)
![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluoro-5-methylphenyl)acetamide](/img/structure/B4612179.png)
![(4-CHLOROPHENYL){4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}METHANONE](/img/structure/B4612183.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-methylphenyl)urea](/img/structure/B4612186.png)
![4-({3-[(2-METHYLPHENYL)CARBAMOYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}CARBAMOYL)BUTANOIC ACID](/img/structure/B4612188.png)


![4-{(E)-[2-(3-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-chlorobenzoate](/img/structure/B4612217.png)


![N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide](/img/structure/B4612232.png)
